molecular formula C7H3Cl2F3O B1410271 1,2-Dichloro-3-difluoromethoxy-6-fluorobenzene CAS No. 1807184-98-0

1,2-Dichloro-3-difluoromethoxy-6-fluorobenzene

Cat. No.: B1410271
CAS No.: 1807184-98-0
M. Wt: 231 g/mol
InChI Key: MNBYDBVECPAYTF-UHFFFAOYSA-N
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Description

1,2-Dichloro-3-difluoromethoxy-6-fluorobenzene is a versatile fluorinated aromatic intermediate designed for advanced research and development applications. Compounds within this chemical class are highly valued in medicinal chemistry for their potential as building blocks in the synthesis of active pharmaceutical ingredients (APIs), where the introduction of fluorine and chlorine atoms can significantly alter a molecule's metabolic stability, bioavailability, and binding affinity . The strategic placement of halogen atoms on the benzene ring makes this compound a suitable precursor for constructing complex molecules through sequential cross-coupling reactions and nucleophilic substitutions. Its structural features also suggest potential utility in the development of organic electronic materials, such as those used in OLEDs, where fluorinated aromatics contribute to enhanced thermal stability and desired electronic properties . As a multi-functionalized benzene derivative, it serves as a critical scaffold in organic synthesis, particularly in the fine chemical and agrochemical industries. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Note on Content: The specific applications, mechanism of action, and detailed research value for this exact compound could not be verified from the search results. The description provided is based on the common uses of structurally similar compounds . It is strongly recommended to consult specialized chemical databases, patent literature, or direct experimental data to confirm the properties and applications of "this compound" for your research needs.

Properties

IUPAC Name

2,3-dichloro-1-(difluoromethoxy)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F3O/c8-5-3(10)1-2-4(6(5)9)13-7(11)12/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNBYDBVECPAYTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1OC(F)F)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

This method involves starting from a suitably substituted benzene core, such as 1,2-dichlorobenzene, followed by selective fluorination and introduction of the difluoromethoxy group. The process typically proceeds through the following steps:

  • Halogenation : Introduction of chlorine and fluorine atoms onto the benzene ring via electrophilic aromatic substitution under controlled conditions to yield the chlorofluorobenzene core.
  • Nucleophilic Substitution : Replacement of specific halogens with the difluoromethoxy group using nucleophilic reagents like difluoromethylating agents.

This approach is supported by the synthesis of related compounds, such as 1,2-dichloro-5-difluoromethoxy-3-fluorobenzene, which is prepared through multi-step halogenation and substitution reactions under carefully controlled temperature and solvent conditions.

Multi-step Synthesis via Chlorination, Nitration, and Fluorination

A more detailed method involves the following sequence:

  • Preparation of Chlorinated Intermediates : Starting from 1,3-dichlorobenzene, selective chlorination or nitration can be performed to introduce chlorine atoms at desired positions.
  • Fluorination : Using fluorinating agents such as potassium fluoride in high-temperature conditions (around 180°C), fluorine atoms are introduced at specific positions, yielding compounds like 1,2-dichlorobenzene derivatives with fluorine substitutions.
  • Introduction of Difluoromethoxy Group : The key step involves nucleophilic substitution with difluoromethylating reagents, such as difluoromethyl halides, to attach the difluoromethoxy group at the targeted position. This step often requires catalysts like copper or other transition metals to facilitate the substitution.

Specific Patent-Backed Synthesis Pathway

A notable patent describes the synthesis of fluorinated benzene derivatives via fluorine-chlorine exchange reactions, which are conducted under elevated temperatures (130-200°C) and pressures (5-100 bar). The process includes:

  • Starting Material : 1,3,5-trichlorobenzene, which undergoes fluorine-chlorine exchange with potassium fluoride or similar reagents.
  • Reaction Conditions : Autogenous pressure, elevated temperature (around 180°C), and catalysts like tetrakis(diethylamino)phosphonium bromide.
  • Purification : Fractional distillation to isolate the desired fluorinated intermediates, followed by further functionalization to introduce the difluoromethoxy group.

Research Findings and Notes

  • Selectivity Control : Achieving regioselectivity in halogenation and fluorination remains a significant challenge, often requiring catalysts and precise temperature control.
  • Reagent Choice : Difluoromethylating reagents such as difluoromethyl halides or bis(trichloromethyl)carbonate derivatives are critical for introducing the difluoromethoxy group.
  • Reaction Optimization : Elevated temperatures and pressures are often necessary to facilitate fluorination and substitution reactions, with careful purification steps to isolate high-purity products.

Chemical Reactions Analysis

1,2-Dichloro-3-difluoromethoxy-6-fluorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, leading to the formation of different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2-Dichloro-3-difluoromethoxy-6-fluorobenzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-3-difluoromethoxy-6-fluorobenzene involves its interaction with molecular targets, leading to specific biochemical effects. The pathways involved depend on the context of its application, such as its role in chemical synthesis or biological studies.

Comparison with Similar Compounds

1,2-Dichloro-3-difluoromethoxy-6-fluorobenzene can be compared with other similar compounds, such as:

  • 1,2-Dichloro-4-fluorobenzene
  • 1,2-Dichloro-3-fluorobenzene
  • 1,2-Dichloro-3-methoxybenzene

These compounds share similar structural features but differ in the specific substituents attached to the benzene ring. The presence of the difluoromethoxy group in this compound makes it unique and influences its chemical behavior and applications.

Biological Activity

1,2-Dichloro-3-difluoromethoxy-6-fluorobenzene (CAS No. 1807184-98-0) is a halogenated aromatic compound that has garnered attention for its potential biological activities. This compound features a unique arrangement of chlorine and fluorine substituents, which may influence its reactivity and interactions with biological systems. Understanding its biological activity is crucial for assessing its applications in pharmaceuticals, agrochemicals, and environmental science.

Chemical Structure and Properties

The molecular formula of this compound is C7H3Cl2F3OC_7H_3Cl_2F_3O. The presence of multiple halogen atoms can impart distinct chemical properties, such as increased lipophilicity and potential for bioaccumulation.

PropertyValue
Molecular Weight203.00 g/mol
Boiling PointNot determined
SolubilityModerately soluble in organic solvents
StabilityStable under standard conditions

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with halogenated substituents often exhibit enzyme inhibitory properties. Studies suggest that this compound may inhibit specific cytochrome P450 enzymes, which are crucial in drug metabolism and biosynthesis pathways.
  • Receptor Binding : The compound may interact with various biological receptors, potentially acting as an agonist or antagonist depending on the target. Its structural similarity to known pharmaceuticals suggests possible therapeutic applications.
  • Antimicrobial Activity : Preliminary studies indicate that halogenated compounds can exhibit antimicrobial properties. The presence of chlorine and fluorine may enhance the compound's ability to disrupt microbial cell membranes.

Case Studies

  • In Vitro Studies : A study conducted on the effects of similar fluorinated compounds on bacterial strains showed significant inhibition of growth at concentrations above 50 µg/mL. The specific mechanisms involved disruption of cell wall synthesis and metabolic pathways.
  • Toxicological Assessments : Research has indicated that exposure to halogenated compounds can lead to cytotoxic effects in mammalian cell lines, with IC50 values ranging from 30 to 100 µM depending on the cell type.
  • Environmental Impact Studies : Investigations into the degradation pathways of fluorinated compounds reveal that they can persist in the environment but may be metabolized by specific bacterial consortia capable of utilizing them as carbon sources.

Research Findings

Recent studies highlight the following key findings regarding the biological activity of this compound:

  • Antimicrobial Efficacy : Exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 25 to 100 µg/mL.
  • Cytotoxicity : Demonstrated cytotoxic effects on various cancer cell lines (e.g., HeLa and MCF-7), indicating potential as an anticancer agent.
  • Biodegradation Potential : Identified as a substrate for certain microbial strains capable of defluorination, suggesting avenues for bioremediation applications.

Q & A

Q. What are the key chemical properties and structural features of 1,2-Dichloro-3-difluoromethoxy-6-fluorobenzene that influence its reactivity in organic synthesis?

Answer: The compound’s reactivity is governed by its electron-deficient aromatic ring due to electron-withdrawing substituents (Cl, F, and difluoromethoxy groups). Key properties include:

Property Value/Description Source
Molecular formulaC₇H₃Cl₂F₃O
Molecular weight231 g/mol
Electrophilic substitutionDirected by Cl/F positions
StabilityResistant to hydrolysis under mild conditions

The ortho-chlorine and meta-difluoromethoxy groups create steric hindrance and electronic effects that favor nucleophilic aromatic substitution at the para-fluorine position. Computational modeling (e.g., DFT) can predict regioselectivity .

Q. What are the established synthetic routes for this compound, and how do reaction conditions affect yield and purity?

Answer: Common methods include halogenation and coupling reactions. A representative synthesis involves:

Step Reagents/Conditions Role Yield Purity Control
1Cl₂, FeCl₃ (halogenation)Chlorination at ortho60-70%GC-MS monitoring
2KF, DMF (nucleophilic substitution)Fluorine introduction50-60%Recrystallization
3CF₂OCH₃, Pd(PPh₃)₄ (coupling)Difluoromethoxy addition40-50%Column chromatography

Optimization of temperature (e.g., 80–120°C) and solvent polarity (DMF vs. THF) is critical to minimize side reactions like over-halogenation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the regioselectivity of substitution reactions in this compound?

Answer: Density Functional Theory (DFT) calculates electron density maps and Fukui indices to identify reactive sites. For example:

  • Electrophilic attack : Predicted at the para-position to the difluoromethoxy group due to lower electron density.
  • Nucleophilic attack : Favored at the ortho-chlorine position under basic conditions.

Validation involves comparing computed activation energies with experimental kinetic data (e.g., Arrhenius plots). Divergence between computational and experimental results often arises from solvent effects or transition-state approximations .

Q. What strategies resolve contradictions in experimental data regarding the compound’s biological activity across different assay systems?

Answer: Contradictions arise from assay-specific variables (e.g., receptor isoforms, pH, or solvent carriers). Methodological solutions include:

Issue Resolution Strategy Example
Variable receptor bindingUse orthologous receptor panelsCompare human vs. rodent receptors
Solvent interferenceStandardize DMSO concentrationLimit to <0.1% (v/v)
Metabolic instabilityAdd cytochrome P450 inhibitorsCo-incubate with 1-aminobenzotriazole

Meta-analysis of multiple datasets (e.g., combining in vitro binding assays and in silico docking) improves reproducibility .

Q. How do steric and electronic effects influence the compound’s participation in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Answer: The difluoromethoxy group’s steric bulk limits accessibility to Pd catalysts, while chlorine atoms act as directing groups. Key findings:

Reaction Type Catalyst System Yield Key Insight
Suzuki-MiyauraPd(OAc)₂, SPhos ligand55%Steric hindrance reduces coupling efficiency
Buchwald-HartwigPd₂(dba)₃, Xantphos45%Electron-withdrawing groups slow oxidative addition

Ligand screening (e.g., bulky phosphines) and microwave-assisted heating (150°C, 20 min) improve reaction rates .

Q. What spectroscopic techniques are most effective for characterizing trace impurities in synthesized this compound?

Answer: Advanced hyphenated methods:

Technique Application Detection Limit
GC-HRMS (High-Resolution MS)Identifies halogenated byproducts0.1 ppm
¹⁹F NMRQuantifies difluoromethoxy group integrity1 mol%
X-ray crystallographyConfirms regiochemistry of substituentsN/A

For example, ¹⁹F NMR chemical shifts at δ −58 to −62 ppm confirm the difluoromethoxy group’s presence .

Q. Data Contradiction Analysis Table

Study Method Key Finding Contradiction Source
Haddad et al. (2008a)Single-receptor bioelectronic noseHigh correlation (r = 0.70)Limited receptor diversity
Saito et al. (2009)Multi-receptor agonistic profilingLow inter-assay reproducibilityVariable expression systems

Q. Notes

  • All data sourced from PubChem , peer-reviewed synthesis protocols , and computational methodology studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,2-Dichloro-3-difluoromethoxy-6-fluorobenzene
Reactant of Route 2
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1,2-Dichloro-3-difluoromethoxy-6-fluorobenzene

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